molecular formula C22H19NO2 B14464199 (3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one CAS No. 73308-41-5

(3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one

Cat. No.: B14464199
CAS No.: 73308-41-5
M. Wt: 329.4 g/mol
InChI Key: YCZSMQZWPLETRQ-LEWJYISDSA-N
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Description

(3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one is a chiral azetidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger synthesis, which involves the reaction of imines with ketenes. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

(3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a model compound for studying β-lactam chemistry.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for antibiotics and anti-inflammatory agents.

    Industry: It is used in the production of pharmaceuticals and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other β-lactam derivatives, such as penicillins, cephalosporins, and carbapenems. These compounds share the β-lactam ring structure but differ in their side chains and overall molecular architecture.

Uniqueness

What sets (3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its chiral centers and methoxyphenyl group contribute to its distinct properties compared to other β-lactams.

Properties

CAS No.

73308-41-5

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

(3S,4S)-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one

InChI

InChI=1S/C22H19NO2/c1-25-19-14-12-18(13-15-19)23-21(17-10-6-3-7-11-17)20(22(23)24)16-8-4-2-5-9-16/h2-15,20-21H,1H3/t20-,21+/m0/s1

InChI Key

YCZSMQZWPLETRQ-LEWJYISDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2[C@@H]([C@@H](C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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